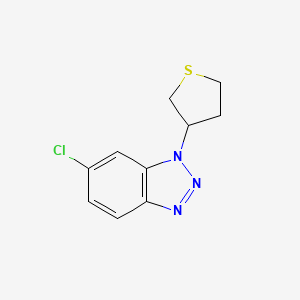
1-(1-Isocyanoethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isocyanoethyl)-2-methylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isocyanoethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzylamine with chloroform and a strong base such as potassium tert-butoxide (t-BuOK) in a solvent mixture of dichloromethane and tert-butanol. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide product .
Industrial Production Methods: This includes using safer alternatives to traditional dehydrating agents like phosphorus oxychloride (POCl3) or triphosgene .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Isocyanoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Isocyanoethyl)-2-methylbenzene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Isocyanoethyl)-2-methylbenzene involves its ability to act as a nucleophile, electrophile, or radical in various chemical reactions. The isocyanide group, with its unique electronic structure, allows the compound to participate in diverse reaction pathways. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparación Con Compuestos Similares
- 1-Isocyanoethylbenzene
- 2-Isocyanoethylbenzene
- 1-Isocyanoethyladamantane
Comparison: 1-(1-Isocyanoethyl)-2-methylbenzene is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other isocyanides, it may exhibit different physical and chemical properties, such as solubility and boiling point, which can affect its applications in synthesis and research .
Propiedades
Número CAS |
1041635-05-5 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-(1-isocyanoethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-2H3 |
Clave InChI |
MJUWCELFQSHTGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)







![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)

![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
